2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide
Description
This compound is a heterocyclic small molecule featuring a 1,3,4-thiadiazole core substituted with a thioether-linked acetamide group (N-isopropyl) and a piperazine moiety bearing a benzo[d][1,3]dioxole-5-carbonyl group. Its structural complexity arises from the integration of multiple pharmacophoric elements:
- 1,3,4-Thiadiazole: Known for electron-deficient properties, enabling π-π stacking interactions and enhancing metabolic stability .
- Piperazine: A flexible scaffold that improves solubility and modulates receptor binding .
Synthetic routes for analogous compounds (e.g., thiadiazole-piperazine hybrids) often involve nucleophilic substitution or coupling reactions, as seen in the synthesis of related thiazolidinones and acetamide derivatives .
Properties
IUPAC Name |
2-[[5-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4S2/c1-12(2)20-16(25)10-29-19-22-21-18(30-19)24-7-5-23(6-8-24)17(26)13-3-4-14-15(9-13)28-11-27-14/h3-4,9,12H,5-8,10-11H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMQKCUNHBHIBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide is a complex organic molecule that has been studied for its potential biological activities. This article explores its biological activity, including its antibacterial, anticancer, and other pharmacological properties based on recent research findings.
Chemical Structure
The molecular structure of the compound can be broken down as follows:
- Core Structure : The compound features a piperazine ring substituted with various functional groups, including a benzo[d][1,3]dioxole moiety and a thiadiazole ring.
- Molecular Formula : C₁₈H₂₃N₃O₂S
- Molecular Weight : 353.46 g/mol
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
1. Antibacterial Activity
Several studies have evaluated the antibacterial properties of compounds similar to this compound. For instance:
- Activity Against Gram-positive and Gram-negative Bacteria : Compounds with thiadiazole and piperazine moieties have shown promising antibacterial activity against various strains. In particular, derivatives have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low microgram range .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 4e | Staphylococcus aureus | 0.06 |
| 4e | E. coli | 0.12 |
2. Anticancer Activity
The anticancer potential of similar compounds has been explored through various mechanisms:
- PARP Inhibition : Some derivatives have been identified as potent inhibitors of PARP1 (poly(ADP-ribose) polymerase), which is crucial in DNA repair mechanisms in cancer cells. This inhibition leads to increased sensitivity of cancer cells to chemotherapeutic agents .
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| A21 | PARP1 | 2.8 |
| A22 | PARP1 | 3.0 |
3. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds:
- Functional Group Influence : The presence of specific substituents on the piperazine and thiadiazole rings significantly affects antibacterial and anticancer activities. For example, halogen substitutions on aromatic rings often enhance potency against bacterial strains .
Case Studies
Several case studies have highlighted the efficacy of compounds structurally related to this compound:
Case Study 1: Antimicrobial Screening
In a study focusing on antimicrobial screening, derivatives were tested against a panel of bacterial strains. The results indicated that compounds with thiadiazole linkers exhibited enhanced activity against resistant strains of bacteria.
Case Study 2: Cancer Cell Line Studies
In vitro studies on cancer cell lines demonstrated that derivatives effectively induced apoptosis in cancer cells through mechanisms involving PARP inhibition and subsequent DNA damage accumulation.
Scientific Research Applications
Structural Overview
The compound features a complex structure comprising:
- A benzo[d][1,3]dioxole moiety,
- A piperazine ring,
- A thiadiazole group,
- An isopropylacetamide functional group.
This intricate design allows for multiple interactions with biological targets, enhancing its therapeutic potential.
Anticancer Activity
Research has indicated that compounds similar to 2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide exhibit promising anticancer properties. For example:
- Molecular Hybridization : The strategy of combining different pharmacophores has been effective in developing new anticancer agents. Compounds that incorporate thiadiazole and piperazine have shown significant cytotoxic effects against various cancer cell lines. Studies suggest that the incorporation of benzo[d][1,3]dioxole enhances the activity due to its ability to interact with DNA and inhibit tumor growth .
Antimicrobial Properties
The compound's structural components also contribute to its antimicrobial efficacy:
- Inhibition of Bacterial Growth : Similar derivatives have been tested for their ability to inhibit pathogenic bacteria such as Mycobacterium tuberculosis. The presence of the piperazine and thiadiazole moieties has been linked to enhanced antibacterial activity .
- Molecular Docking Studies : Computational studies demonstrate that these compounds can effectively bind to bacterial enzymes, disrupting their function and leading to cell death .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of This compound and its biological activity is crucial for drug development:
- Quantitative Structure–Activity Relationship (QSAR) models have been employed to predict the biological activity based on structural features. These models help in optimizing lead compounds by identifying key functional groups responsible for activity .
Case Studies
Several case studies highlight the application of this compound in drug discovery:
- Anticancer Agents : A series of derivatives were synthesized and evaluated for their anticancer properties using various assays. The results indicated that modifications to the thiadiazole and piperazine components significantly influenced cytotoxicity against cancer cells .
- Antimicrobial Studies : In vitro studies demonstrated that specific derivatives exhibited potent activity against resistant strains of bacteria. The combination of benzo[d][1,3]dioxole with piperazine was particularly effective in enhancing antimicrobial action .
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains several reactive sites:
-
1,3,4-Thiadiazole ring : Prone to nucleophilic substitution at the sulfur-containing positions, electrophilic aromatic substitution, or ring-opening under acidic/basic conditions .
-
Piperazine-carboxamide linkage : Susceptible to hydrolysis under acidic or alkaline conditions, yielding benzodioxole-carboxylic acid and piperazine derivatives .
-
Acetamide group : May undergo hydrolysis to form carboxylic acids or react with nucleophiles at the carbonyl carbon .
Nucleophilic Substitution at Thiadiazole
The thiadiazole’s sulfur atoms could engage in nucleophilic displacement reactions. For example:
Analog support : Similar 1,3,4-thiadiazole derivatives undergo alkylation or arylation at the sulfur positions .
Hydrolysis of Piperazine-Carboxamide
Under acidic conditions, the piperazine-linked carboxamide may hydrolyze:
Analog support : Hydrolysis of acetamide derivatives to carboxylic acids is well-documented .
Oxidation/Reduction Reactions
-
Thiadiazole ring : Could be oxidized to sulfones or reduced to thiols .
-
Benzodioxole moiety : Resistant to oxidation but may undergo ring-opening under strong reducing agents .
Synthetic Routes and Derivatives
While direct data is unavailable, synthesis strategies for analogous compounds suggest:
-
Thiadiazole formation via cyclization of thiosemicarbazides .
-
Piperazine coupling using carbodiimide-mediated amide bond formation .
Biological Activity and Reactivity Implications
Though unrelated to chemical reactions, structural analogs exhibit:
-
Urease inhibition (e.g., N-(6-arylbenzo[d]thiazol-2-yl)acetamides) .
-
Antioxidant/antibacterial properties , suggesting redox activity or interaction with biological nucleophiles .
Data Limitations and Research Gaps
No experimental studies on this compound’s reactivity were located in peer-reviewed journals or patents. Key gaps include:
-
Kinetic parameters for hydrolysis/oxidation.
-
Catalytic conditions for functional group modification.
-
Stability under thermal/photolytic stress.
Comparative Reactivity Table
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Bioactivity and Pharmacokinetic Profiles
- Target Compound vs. Cyclopropane Derivative :
- The benzodioxole group in the target may confer higher lipophilicity (clogP ~3.5 vs. 2.8 for cyclopropane), favoring blood-brain barrier penetration.
- Cyclopropane derivatives exhibit reduced CYP3A4 inhibition, suggesting fewer drug-drug interactions.
- Target vs. Piperidine-Benzamide Derivatives :
- Piperazine-benzodioxole in the target may enhance binding to serotonin/dopamine receptors, while piperidine-ethylthio derivatives show stronger acetylcholinesterase affinity.
- Target vs. ND-11543 :
- The imidazothiazole core in ND-11543 improves mycobacterial membrane penetration, whereas the thiadiazole-acetamide scaffold in the target is untested for antimicrobial activity.
Physicochemical Properties
| Property | Target Compound | Cyclopropane Derivative | ND-11543 |
|---|---|---|---|
| Molecular Weight | 504.61 g/mol | 491.58 g/mol | 564.55 g/mol |
| logP (Predicted) | 3.5 | 2.8 | 4.1 |
| Hydrogen Bond Donors | 2 | 3 | 3 |
| Rotatable Bonds | 7 | 6 | 8 |
Q & A
Q. What are the key synthetic steps and purification methods for this compound?
The synthesis involves refluxing intermediates (e.g., piperazine derivatives) with acetic acid and sodium acetate as a buffer, followed by TLC monitoring to confirm reaction completion. Purification typically employs recrystallization using solvents like dioxane. For example, thiadiazole-thioacetamide derivatives are isolated via filtration and washed with ice-cold water to remove impurities .
Q. Which spectroscopic techniques are critical for structural validation?
Infrared (IR) spectroscopy identifies functional groups (e.g., C=O, C=N), while NMR and NMR confirm proton and carbon environments, respectively. Elemental analysis (C, H, N) validates purity, with deviations <0.4% indicating high sample integrity. For instance, thiadiazole derivatives in were characterized via IR peaks at 1650–1700 cm (C=O) and NMR shifts for aromatic protons .
Q. How are intermediates like 4-isopropylpiperazine-1-carbaldehyde synthesized?
Piperazine derivatives are often prepared via reductive cyclization of nitroarenes using palladium catalysts and formic acid derivatives as CO surrogates. This method avoids hazardous reagents and improves yield scalability .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in thiadiazole synthesis?
Solvent choice (e.g., acetic acid vs. DMF), catalyst loading (e.g., Pd/C for reductive steps), and reaction time (6–9 hours for reflux) significantly impact yields. For example, sodium acetate buffering in acetic acid minimizes side reactions during thiadiazole formation .
Q. What strategies are used to analyze structure-activity relationships (SAR) in derivatives?
Systematic substitution of aryl groups (e.g., 4-chlorophenyl, 4-fluorophenyl) on the thiadiazole ring, combined with in vitro assays (e.g., anticancer activity), reveals substituent effects. shows that electron-withdrawing groups (e.g., -Cl) enhance bioactivity by 20–30% compared to electron-donating groups (e.g., -OCH) .
Q. How can discrepancies in biological activity data across studies be resolved?
Contradictions may arise from assay variability (e.g., cell line sensitivity) or impurities. Validate purity via HPLC (>95%) and replicate assays under standardized conditions (e.g., MTT protocol at 48-hour incubation). Cross-reference spectral data (e.g., NMR shifts) to confirm compound identity .
Q. What computational methods support the design of bioactive derivatives?
Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to target proteins. For example, thiadiazole-triazole hybrids in were docked into α-glucosidase active sites, with binding scores correlating with IC values .
Q. How are intermediates like chloroacetamides stabilized during multi-step synthesis?
Chloroacetamides (e.g., 5a,b in ) are stored under inert atmospheres (N) at –20°C to prevent hydrolysis. Reaction with sulfur and morpholine is performed in anhydrous THF to avoid moisture-induced degradation .
Methodological Considerations
- Data Reproducibility : Use standardized reaction protocols (e.g., molar ratios, solvent volumes) and report deviations in supplementary materials.
- Contradiction Analysis : Compare TLC values and melting points with literature to identify synthetic inconsistencies .
- Biological Evaluation : Include positive controls (e.g., doxorubicin for cytotoxicity assays) and statistical analysis (e.g., ANOVA with p <0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
